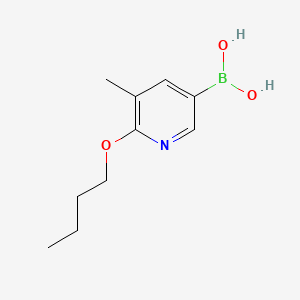

(6-Butoxy-5-methylpyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Butoxy-5-methylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H16BNO3. . Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6-Butoxy-5-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the palladium-catalyzed borylation of 6-butoxy-5-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products:

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of alcohols or other reduced products.

Substitution: Formation of biaryl compounds or other carbon-carbon bonded products.

Applications De Recherche Scientifique

(6-Butoxy-5-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of (6-Butoxy-5-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparaison Avec Des Composés Similaires

- (6-Methoxy-5-methylpyridin-3-yl)boronic acid

- (6-Ethoxy-5-methylpyridin-3-yl)boronic acid

- (6-Propoxy-5-methylpyridin-3-yl)boronic acid

Comparison: (6-Butoxy-5-methylpyridin-3-yl)boronic acid is unique due to its butoxy substituent, which can influence its reactivity and solubility compared to other similar compounds. The length and nature of the alkoxy group can affect the compound’s physical and chemical properties, making it suitable for specific applications where other derivatives may not be as effective.

Activité Biologique

(6-Butoxy-5-methylpyridin-3-yl)boronic acid is a compound that falls within the category of boronic acids, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H14BNO3

- Molecular Weight : 215.05 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Boronic acids, including this compound, typically exert their biological effects through interactions with various molecular targets. These interactions can modulate enzyme activities and influence biochemical pathways:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with active site residues.

- Antioxidant Activity : Some studies suggest that boronic acids can scavenge free radicals, providing protective effects against oxidative stress.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, which may be attributed to their ability to disrupt microbial cell wall synthesis.

Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 18.76 ± 0.62 µg/mL, indicating significant potential as an anticancer agent without toxicity to healthy cell lines .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited strong antibacterial activity against E. coli at concentrations as low as 6.50 mg/mL . This suggests potential applications in treating bacterial infections.

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by environmental factors such as pH and solubility:

- Solubility : The solubility of this compound varies with pH, affecting its bioavailability.

- Stability : Stability in physiological conditions is crucial for therapeutic efficacy; studies indicate that modifications to the boronic acid structure can enhance stability.

Research Applications

This compound has potential applications across various fields:

- Pharmaceutical Development : As a building block in drug synthesis.

- Material Science : Utilized in the development of advanced materials due to its unique chemical properties.

- Biochemistry : Investigated for its role in enzyme inhibition studies.

Propriétés

IUPAC Name |

(6-butoxy-5-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-3-4-5-15-10-8(2)6-9(7-12-10)11(13)14/h6-7,13-14H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOSLPPNGNZURB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCCCC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681730 |

Source

|

| Record name | (6-Butoxy-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-20-0 |

Source

|

| Record name | (6-Butoxy-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.